Risperidone cis-N-oxide monohydrate
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Overview
Description
RISPERIDONE CIS-N-OXIDE (TRANS-3-[2-[4-(6-FLUORO-1,2-BENZISOXAZOL-3-YL)-1-PIPERIDINYL]ETHYL]-6,7,8,9-TETRAHYDRO-2-METHYL-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE, N-OXIDE MONOHYDRATE) is a chemical compound with the molecular formula C23H27FN4O3 and a molecular weight of 426.48 g/mol . It is a derivative of risperidone, an antipsychotic medication used to treat schizophrenia and bipolar disorder . This compound is often used in pharmaceutical research and development as an impurity reference standard .
Preparation Methods
The synthesis of RISPERIDONE CIS-N-OXIDE involves several steps, starting from the parent compound risperidone. The key step in the synthesis is the oxidation of the nitrogen atom in the piperidine ring to form the N-oxide. This can be achieved using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions . Industrial production methods typically involve large-scale oxidation reactions followed by purification processes to isolate the desired compound .
Chemical Reactions Analysis
RISPERIDONE CIS-N-OXIDE undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form other derivatives.
Reduction: Reduction reactions can revert the N-oxide back to the parent compound, risperidone.
Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzisoxazole moiety.
Common reagents used in these reactions include m-chloroperbenzoic acid for oxidation and hydrogen gas with a suitable catalyst for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
RISPERIDONE CIS-N-OXIDE is used in various scientific research applications, including:
Pharmaceutical Research: It serves as an impurity reference standard in the development and quality control of risperidone formulations.
Biological Studies: The compound is used to study the metabolic pathways and pharmacokinetics of risperidone and its derivatives.
Chemical Research: It is employed in the synthesis of new chemical entities and the exploration of novel reaction mechanisms.
Mechanism of Action
The mechanism of action of RISPERIDONE CIS-N-OXIDE is similar to that of risperidone. It primarily acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors . This dual antagonism helps in modulating neurotransmitter activity in the brain, which is beneficial in treating psychiatric disorders . The N-oxide modification may alter the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .
Comparison with Similar Compounds
RISPERIDONE CIS-N-OXIDE can be compared with other similar compounds, such as:
Risperidone: The parent compound, used as an antipsychotic medication.
Paliperidone: A metabolite of risperidone with similar pharmacological properties.
Risperidone N-oxide: Another derivative with a different oxidation state.
The uniqueness of RISPERIDONE CIS-N-OXIDE lies in its specific N-oxide modification, which can influence its chemical and pharmacological properties .
Properties
Molecular Formula |
C23H29FN4O4 |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)-1-oxidopiperidin-1-ium-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;hydrate |
InChI |
InChI=1S/C23H27FN4O3.H2O/c1-15-18(23(29)27-10-3-2-4-21(27)25-15)9-13-28(30)11-7-16(8-12-28)22-19-6-5-17(24)14-20(19)31-26-22;/h5-6,14,16H,2-4,7-13H2,1H3;1H2 |
InChI Key |
BUTMOFSHFGNWDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2CCCCC2=N1)CC[N+]3(CCC(CC3)C4=NOC5=C4C=CC(=C5)F)[O-].O |
Origin of Product |
United States |
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